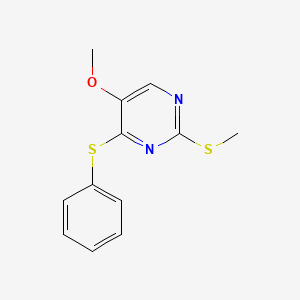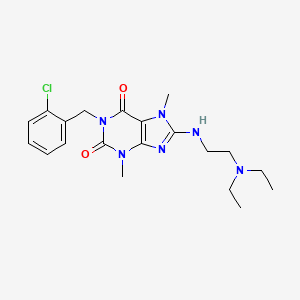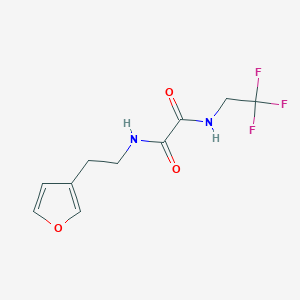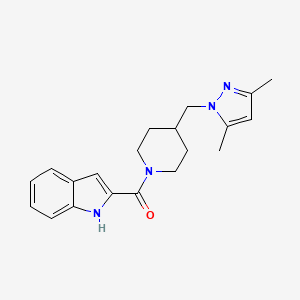
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and an indole ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms, and two adjacent nitrogen atoms . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a cyclic amine that is structurally similar to pyridine, with one methylene bridge replaced by a nitrogen atom . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . These techniques can provide information about the compound’s molecular weight, solubility, melting point, and other properties .
Scientific Research Applications
Molecular Interactions and Receptor Antagonism
One of the central themes in the research of pyrazole derivatives involves their interaction with specific receptors, such as the CB1 cannabinoid receptor. For example, research has demonstrated that certain pyrazole derivatives can act as potent and selective antagonists for the CB1 receptor, which plays a crucial role in the modulation of neurotransmitter release. These findings are significant for understanding the molecular basis of receptor-ligand interactions and could have implications for the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Antimicrobial and Anticancer Potential
Another significant area of application for pyrazole derivatives is in the development of antimicrobial and anticancer agents. Studies have synthesized and evaluated the in vitro antimicrobial and anticancer activities of novel pyrazole derivatives, finding that certain compounds exhibit higher anticancer activity than reference drugs such as doxorubicin. These results underscore the potential of pyrazole derivatives in medicinal chemistry for creating new treatments for infectious diseases and cancer (Hafez et al., 2016).
Antioxidant and Antibacterial Properties
The antioxidant and antibacterial activities of tri-substituted pyrazoles have also been documented. Research indicates that these compounds display moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. Such properties are valuable for the development of new pharmaceuticals with reduced side effects and improved efficacy (Golea Lynda, 2021).
Phytotoxic and Antimicrobial Screening
Pyrazoline derivatives have been synthesized and subjected to phytotoxic and antimicrobial assays, revealing significant biological activities. These findings contribute to the understanding of the biological actions of pyrazoline derivatives and their potential utility in agricultural and pharmaceutical applications (Amara Mumtaz et al., 2015).
Structural and Activity Analysis
Research on the structural exploration and activity analysis of bioactive heterocycles, including pyrazole derivatives, provides insights into their antiproliferative activities and the molecular basis of their interactions with biological targets. Such studies are crucial for the rational design of more effective and selective therapeutic agents (S. Benaka Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-11-15(2)24(22-14)13-16-7-9-23(10-8-16)20(25)19-12-17-5-3-4-6-18(17)21-19/h3-6,11-12,16,21H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIJZWSMTNKFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)
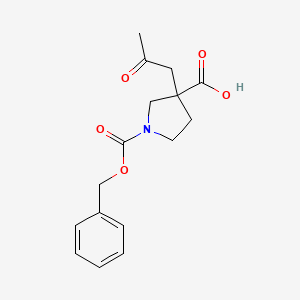
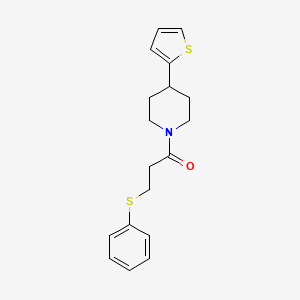
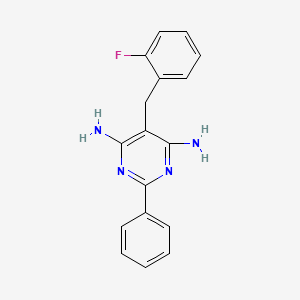
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)
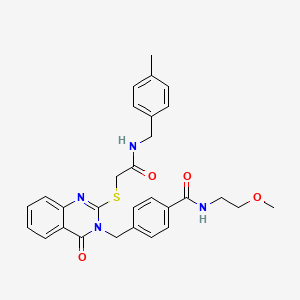
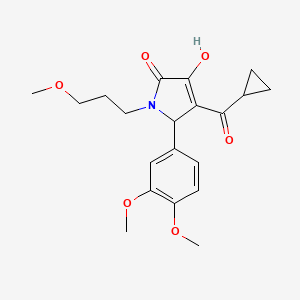
methanone](/img/structure/B2537159.png)
![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)
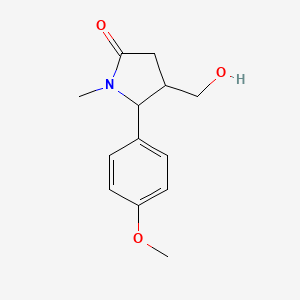
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)
